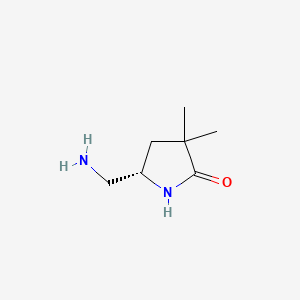
(S)-5-(Aminomethyl)-3,3-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(aminomethyl)-3,3-dimethyl-pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O It is a pyrrolidinone derivative, characterized by the presence of an aminomethyl group at the 5th position and two methyl groups at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(aminomethyl)-3,3-dimethyl-pyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidinone derivative.
Methylation: The methyl groups at the 3rd position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for (5S)-5-(aminomethyl)-3,3-dimethyl-pyrrolidin-2-one would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(aminomethyl)-3,3-dimethyl-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(5S)-5-(aminomethyl)-3,3-dimethyl-pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-(aminomethyl)-3,3-dimethyl-pyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a precursor or intermediate in biochemical pathways, contributing to its effects.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl-morpholin-3-one: This compound is structurally similar but contains an oxazolidinone ring.
(S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide:
Uniqueness
(5S)-5-(aminomethyl)-3,3-dimethyl-pyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(5S)-5-(aminomethyl)-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-7(2)3-5(4-8)9-6(7)10/h5H,3-4,8H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
AUQORDWDBQLGRP-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(C[C@H](NC1=O)CN)C |
Canonical SMILES |
CC1(CC(NC1=O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















